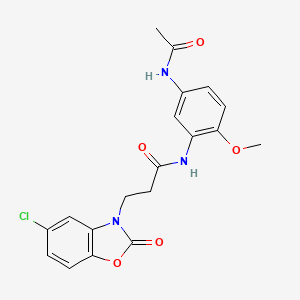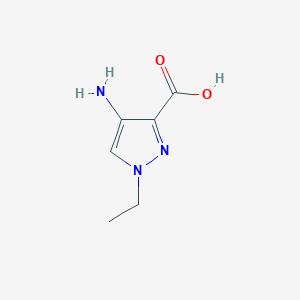
3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a chromen-2-one group (a heterocyclic compound that forms the core of various natural compounds), a bromophenyl group (a phenyl ring with a bromine substitution), and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group) .Applications De Recherche Scientifique
Synthesis of Oligodeoxyribo- and Oligoribo-Nucleotides
This compound is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . This process is crucial in the field of molecular biology, where these nucleotides serve as the building blocks of DNA and RNA.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid
4-Bromobenzenesulfonyl chloride, a related compound, is used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . This compound has potential applications in the field of organic chemistry and medicinal chemistry.
Protection of Amines as 4-Bromobenzenesulfonamides
The compound is also used in the protection of amines as 4-bromobenzenesulfonamides . This is a common strategy in organic synthesis, where protecting groups are used to prevent unwanted reactions from occurring.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis of antagonists for angiotensin ii at1/at2 receptors . These receptors play a crucial role in regulating blood pressure and fluid balance.
Mode of Action
It’s known that benzenesulfonyl compounds often act as electrophiles in chemical reactions . They can form covalent bonds with nucleophilic sites on their target molecules, leading to changes in the target’s structure and function.
Biochemical Pathways
If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could affect the renin-angiotensin system, which regulates blood pressure and fluid balance .
Result of Action
If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could potentially lower blood pressure and alter fluid balance .
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNHXUZNSFGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)
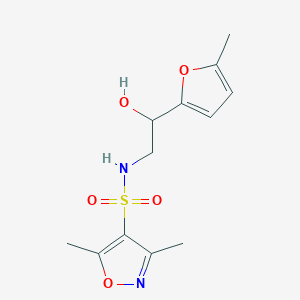
![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)
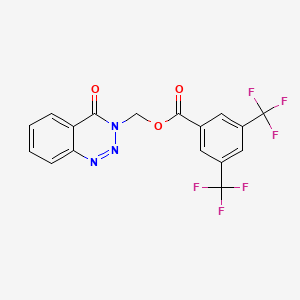
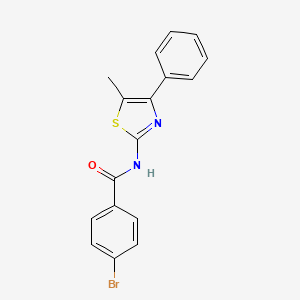
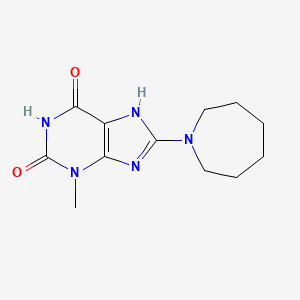

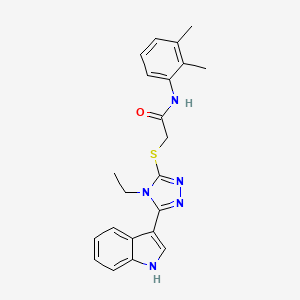

![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)

